molecular formula C26H28N4O2 B11284466 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B11284466
M. Wt: 428.5 g/mol
InChI Key: LXQPYPCEHTWRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(4-METHYLPHENYL)METHYL]-N-[2-(PYRIDIN-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]ETHANEDIAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-METHYLPHENYL)METHYL]-N-[2-(PYRIDIN-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyridine and tetrahydroisoquinoline moieties, followed by their coupling through amide bond formation. Common reagents used in these steps include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine. The reaction conditions often involve solvents such as dichloromethane or dimethylformamide, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-METHYLPHENYL)METHYL]-N-[2-(PYRIDIN-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]ETHANEDIAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or other functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins or nucleic acids.

    Medicine: The compound may have potential as a therapeutic agent, particularly if it exhibits biological activity against specific targets.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N’-[(4-METHYLPHENYL)METHYL]-N-[2-(PYRIDIN-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]ETHANEDIAMIDE exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction cascades, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(4-METHYLPHENYL)METHYL]-N-[2-(PYRIDIN-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]ETHANEDIAMIDE include other amide-containing molecules with aromatic and heterocyclic structures, such as:

Uniqueness

What sets N’-[(4-METHYLPHENYL)METHYL]-N-[2-(PYRIDIN-3-YL)-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYL]ETHANEDIAMIDE apart is its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-N-[(4-methylphenyl)methyl]oxamide

InChI

InChI=1S/C26H28N4O2/c1-19-8-10-20(11-9-19)15-28-25(31)26(32)29-17-24(22-7-4-13-27-16-22)30-14-12-21-5-2-3-6-23(21)18-30/h2-11,13,16,24H,12,14-15,17-18H2,1H3,(H,28,31)(H,29,32)

InChI Key

LXQPYPCEHTWRLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCC4=CC=CC=C4C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.